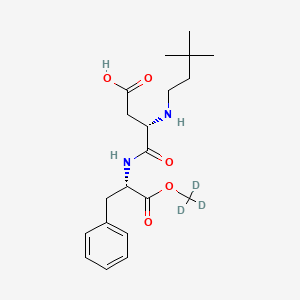
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester is a synthetic compound that belongs to the class of aspartame derivatives This compound is characterized by its unique structure, which includes a dimethylbutyl group attached to the aspartyl-phenylalanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester typically involves the following steps:
Starting Materials: The synthesis begins with L-alpha-aspartyl-L-phenylalanine and 3,3-dimethylbutylamine.
Coupling Reaction: The amino group of 3,3-dimethylbutylamine is coupled with the carboxyl group of L-alpha-aspartyl-L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting intermediate is then esterified with methanol-d3 (deuterated methanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Synthesis: Employing automated synthesizers to streamline the coupling and esterification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and esterification reactions.
Biology: Investigated for its potential effects on enzyme activity and protein interactions.
Medicine: Explored for its potential use as a drug delivery agent due to its stability and bioavailability.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to protein synthesis and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine: Lacks the deuterated methyl ester group.
L-alpha-aspartyl-L-phenylalanine Methyl Ester: Lacks the dimethylbutyl group.
Uniqueness
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester is unique due to its combination of a dimethylbutyl group and a deuterated methyl ester group, which imparts distinct chemical and physical properties, making it valuable for specialized research applications.
Propriétés
Formule moléculaire |
C20H30N2O5 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
(3S)-3-(3,3-dimethylbutylamino)-4-oxo-4-[[(2S)-1-oxo-3-phenyl-1-(trideuteriomethoxy)propan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16-/m0/s1/i4D3 |
Clé InChI |
HLIAVLHNDJUHFG-HBXYOXRRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NCCC(C)(C)C |
SMILES canonique |
CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)
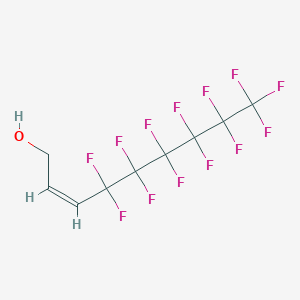
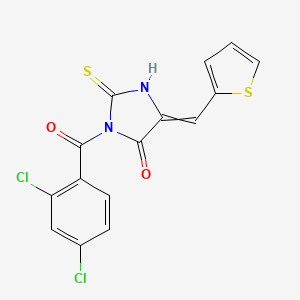
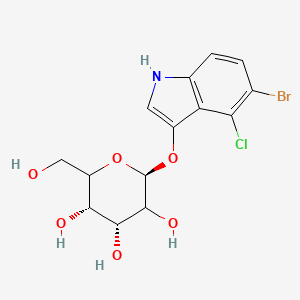
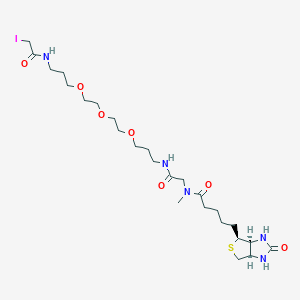
![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)

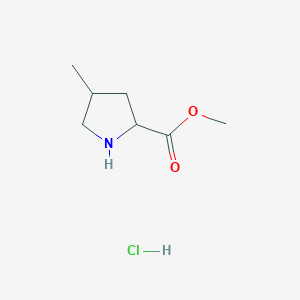


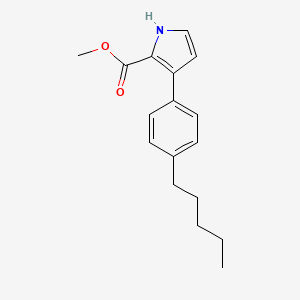
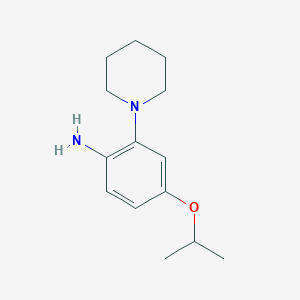
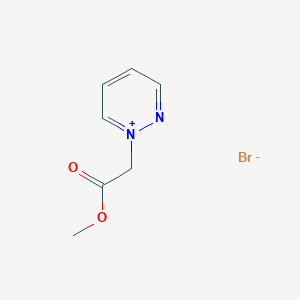
![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
